molecular formula C17H24O3S B15127174 Bornyl tosylate

Bornyl tosylate

Cat. No.: B15127174
M. Wt: 308.4 g/mol
InChI Key: POEHXTIXLPAOGL-UHFFFAOYSA-N
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Description

Bornyl tosylate is a specialized organic compound that combines a bornyl moiety, derived from the bicyclic monoterpene skeleton of borneol, with a p-toluenesulfonate (tosylate) ester group. Tosylates are widely recognized in synthetic chemistry as excellent alkylating agents and superior leaving groups for nucleophilic substitution reactions (SN1 and SN2), often providing advantages over halides or other leaving groups due to their preparation from alcohols without racemization . This makes this compound a valuable intermediate for constructing more complex molecules, particularly in the synthesis of novel terpenoid derivatives, potential pharmaceutical candidates, and other fine chemicals. Researchers may employ this compound to introduce the bornyl group into target molecules or to further functionalize the bornane scaffold itself. Its applications are primarily in method development and the exploration of structure-activity relationships in medicinal chemistry. As a reagent, it is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use . Researchers should consult relevant safety data sheets and handle all chemicals using appropriate personal protective equipment (PPE) within a controlled laboratory environment.

Properties

Molecular Formula

C17H24O3S

Molecular Weight

308.4 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C17H24O3S/c1-12-5-7-14(8-6-12)21(18,19)20-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,15H,9-11H2,1-4H3

InChI Key

POEHXTIXLPAOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2(C3(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl tosylate is typically synthesized by reacting borneol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of borneol is replaced by the tosyl group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Bornyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution and elimination reactions. The tosyl group is an excellent leaving group, making this compound a versatile intermediate in organic synthesis .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can replace the tosyl group with azide or cyanide, respectively.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) can induce elimination to form alkenes.

Major Products:

    Substitution Reactions: Products like bornyl azide or bornyl cyanide.

    Elimination Reactions: Alkenes such as camphene.

Scientific Research Applications

Bornyl tosylate finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of bornyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosyl group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. This property is exploited in various synthetic pathways to introduce different functional groups into the borneol framework .

Comparison with Similar Compounds

Comparison with Structurally Similar Bornyl Esters

Bornyl esters share a common bornyl moiety but differ in their acyl groups, leading to variations in bioactivity and applications:

Table 1: Comparison of Bornyl Esters
Compound Biological Activity Key Findings Reference
Bornyl acetate Anti-inflammatory, immunomodulatory Inhibits NF-κB/MAPK pathways; reduces TNF-α, IL-6; safer than NSAIDs
Bornyl isovalerate Insecticidal, sedative Effective against Myzus persicae; induces autonomic nervous system relaxation
Bornyl p-coumarate Anticancer (melanoma) Induces apoptosis/autophagy via ER stress; IC₅₀: 15.6 µM (Leishmania)
Bornyl ferulate Antiprotozoal IC₅₀: 39.6 µM (L. major); comparable to pentamidine

Key Structural Insights :

  • The bornyl moiety contributes to lipophilicity, enhancing membrane permeability and target binding .
  • Acyl group variations (e.g., acetate vs. p-coumarate) modulate electronic and steric effects, influencing potency and selectivity .

Comparison with Functionally Similar Tosylate Salts

Tosylate salts are widely used to improve drug formulation. Below is a comparison with bornyl tosylate’s hypothetical profile:

Table 2: Comparison of Tosylate Salts
Compound Therapeutic Use Key Properties Reference
Sorafenib tosylate Anticancer (hepatoma) IC₅₀: 0.848 µM (nanoparticles); enhanced solubility via polymorphism
Niraparib tosylate Radiosensitizer (ESCC) Synergizes with radiotherapy; downregulates FANCG expression
Glycopyrronium tosylate Hyperhidrosis treatment Daily topical use; cost-effective vs. other antiperspirants
Bretylium tosylate Antiarrhythmic Class III antiarrhythmic; inhibits catecholamine release

Key Functional Insights :

  • Tosylate anions improve solubility and bioavailability, as seen in sorafenib tosylate’s polymorphic forms .
  • The tosylate group’s electron-withdrawing nature stabilizes cationic drug forms (e.g., bretylium) .

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